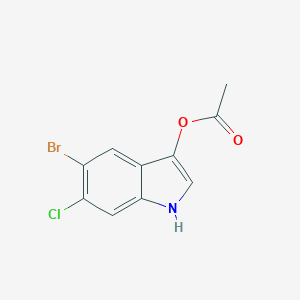

5-Bromo-6-chloro-1H-indol-3-yl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

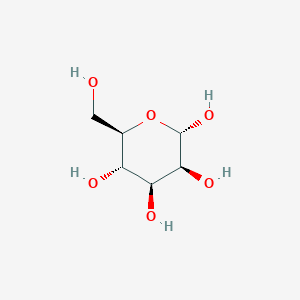

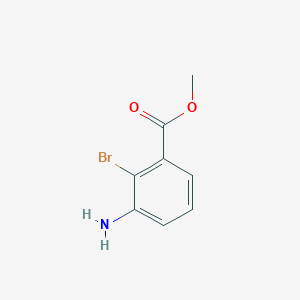

“5-Bromo-6-chloro-1H-indol-3-yl acetate” is a chemical compound that is a histochemical substrate for esterase . It is also used in a medium for the identification of microorganisms .

Molecular Structure Analysis

The molecular structure of “5-Bromo-6-chloro-1H-indol-3-yl acetate” can be found in various databases . It’s important to note that the structure of a molecule can greatly influence its properties and reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-6-chloro-1H-indol-3-yl acetate” include a molecular weight of 372.685, a density of 1.4±0.1 g/cm3, a boiling point of 482.6±40.0 °C at 760 mmHg, and a melting point of 57-62ºC .科学的研究の応用

Enzyme Kinetics Studies

5-Bromo-6-chloro-1H-indol-3-yl acetate: is utilized in enzyme kinetics to investigate the catalytic mechanisms of enzymes. By acting as a substrate analog, it helps in understanding the interaction between enzymes and substrates, which is crucial for designing enzyme inhibitors and activators .

Protein-Ligand Interaction Research

This compound serves as a ligand in protein-ligand binding studies. It’s instrumental in elucidating the structural and functional relationships within proteins, aiding in the development of therapeutic agents that target specific protein functions .

Antiviral Agent Development

Indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl acetate , show promise as antiviral agents. They are explored for their potential to inhibit virus replication by targeting viral proteins or interfering with virus-host cell interactions .

Anti-inflammatory Drug Synthesis

The indole moiety is a common feature in anti-inflammatory drugs. Researchers are investigating 5-Bromo-6-chloro-1H-indol-3-yl acetate for its potential to be synthesized into new anti-inflammatory compounds that can be used to treat various inflammatory disorders .

Anticancer Compound Screening

Due to its structural similarity to other bioactive indoles, this compound is screened for anticancer properties. It may interact with cancer cell pathways, providing a basis for the development of novel anticancer drugs .

Antimicrobial Activity Exploration

The indole core of 5-Bromo-6-chloro-1H-indol-3-yl acetate is also being studied for its antimicrobial activity. It could lead to the creation of new antibiotics to combat resistant bacterial strains .

作用機序

Target of Action

5-Bromo-6-chloro-1H-indol-3-yl acetate is a member of the indole compound family, which is a derivative of the aromatic heterocyclic compound indole . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors , which are helpful in developing new useful derivatives.

Mode of Action

It has been used in various research settings, including enzyme kinetics and protein-ligand interaction studies . This suggests that the compound may interact with its targets, possibly enzymes or proteins, leading to changes in their activity or function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This indicates that indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl acetate, could potentially affect a wide range of biochemical pathways.

Result of Action

Given its use in enzyme kinetics and protein-ligand interaction studies , it can be inferred that the compound may influence the function of certain enzymes or proteins, leading to downstream effects at the molecular and cellular levels.

特性

IUPAC Name |

(5-bromo-6-chloro-1H-indol-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-5(14)15-10-4-13-9-3-8(12)7(11)2-6(9)10/h2-4,13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNSHSQWMJVXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350891 |

Source

|

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-6-chloro-1H-indol-3-yl acetate | |

CAS RN |

102185-48-8 |

Source

|

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

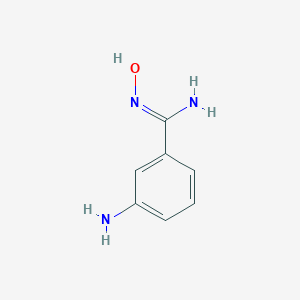

![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)

![7-Benzyl-9-phenyl-9-(piperidin-1-yl)-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B33770.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)